{[(5-Oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-yl)methyl]thio}acetic acid
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Overview
Description
{[(5-Oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-yl)methyl]thio}acetic acid is a heterocyclic compound that features a unique structure combining a thiadiazole ring with a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One efficient method for synthesizing {[(5-Oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-yl)methyl]thio}acetic acid involves a one-pot synthesis. This method combines [3 + 3] cycloaddition, reduction, and deamination reactions . The process typically involves the use of aromatic aldehydes, ethyl acetoacetate, and derivatives of 1,3,4-thiadiazoles under microwave-assisted conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the one-pot synthesis method mentioned above could be adapted for larger-scale production with appropriate optimization of reaction conditions and scaling up of equipment.
Chemical Reactions Analysis
Types of Reactions
{[(5-Oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-yl)methyl]thio}acetic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or thioether derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiol or thioether derivatives .
Scientific Research Applications
{[(5-Oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-yl)methyl]thio}acetic acid has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as an antimicrobial or anticancer agent.
Mechanism of Action
The mechanism of action of {[(5-Oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-yl)methyl]thio}acetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application being studied .
Comparison with Similar Compounds
Similar Compounds
- **2-Methyl-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-yl)methyl]thio}acetic acid
- **5-Oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-7-yl)methyl]thio}acetic acid
Uniqueness
{[(5-Oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-yl)methyl]thio}acetic acid is unique due to its specific combination of a thiadiazole ring and a pyrimidine ring, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2-[(5-oxo-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-yl)methylsulfanyl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O3S2/c12-6-1-5(2-15-3-7(13)14)10-8-11(6)9-4-16-8/h1,4H,2-3H2,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHBZHEWIYBTHRX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C2N(C1=O)N=CS2)CSCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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